molecular formula C6H11N3O3S2 B14217218 Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]- CAS No. 828920-52-1

Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]-

Cat. No.: B14217218
CAS No.: 828920-52-1
M. Wt: 237.3 g/mol
InChI Key: QOUHBSDXNHLFQV-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]- is a compound that contains a sulfonamide group, which is an organosulfur group with the structure R−S(=O)₂−NR₂. This compound is characterized by its unique combination of a thiazole ring and a hydroxyethylamino group, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]- can be synthesized through the reaction of sulfonyl chlorides with an amine. The general reaction is as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] A base such as pyridine is typically added to absorb the HCl that is generated .

Industrial Production Methods

In industrial settings, the production of methanesulfonamide derivatives often involves large-scale reactions using sulfonyl chlorides and amines under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group typically yields sulfonic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its antibacterial and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]- is unique due to its combination of a thiazole ring and a hydroxyethylamino group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other sulfonamide-based compounds .

Properties

CAS No.

828920-52-1

Molecular Formula

C6H11N3O3S2

Molecular Weight

237.3 g/mol

IUPAC Name

N-[5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C6H11N3O3S2/c1-14(11,12)9-6-8-4-5(13-6)7-2-3-10/h4,7,10H,2-3H2,1H3,(H,8,9)

InChI Key

QOUHBSDXNHLFQV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=C(S1)NCCO

Origin of Product

United States

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